REACTION_CXSMILES
|
[NH:1]1C=CC=N1.ClC1C(C(NC2C=CC=CC=2[C:22]2[CH:27]=[C:26]([F:28])[C:25]([N:29]3[CH:33]=[CH:32][C:31]([C:34]([F:37])([F:36])[F:35])=[N:30]3)=[C:24]([F:38])[CH:23]=2)=O)=CC=CN=1.O.O.[Sn](Cl)Cl>C(O)C>[F:38][C:24]1[CH:23]=[C:22]([NH2:1])[CH:27]=[C:26]([F:28])[C:25]=1[N:29]1[CH:33]=[CH:32][C:31]([C:34]([F:37])([F:36])[F:35])=[N:30]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC1=C(C=CC=C1)C1=CC(=C(C(=C1)F)N1N=C(C=C1)C(F)(F)F)F
|
Name
|
|
Quantity
|
9.33 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
173 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with 1 N aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by medium pressure liquid chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 0 to 100% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1N1N=C(C=C1)C(F)(F)F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |